molecular formula C26H25N5O2S B2852594 N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-27-5

N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2852594
CAS No.: 904575-27-5
M. Wt: 471.58
InChI Key: KNRZQWPJLQUIPH-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine involves a multi-step process:

  • Formation of the Triazoloquinazoline Core: : The starting materials often include a substituted aniline and a triazole derivative. These react under specific conditions, usually in the presence of a catalyst such as palladium or copper.

  • Sulfonation: : The intermediate product is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex, introducing the sulfonyl group.

  • Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve:

  • Optimized Batch Processes: : Utilizing reactors that allow precise control over temperature and reaction time.

  • Flow Chemistry: : Potentially employing continuous flow reactors to enhance efficiency and scalability.

  • Purification Techniques: : Methods like recrystallization, chromatography, and distillation to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can be achieved using agents such as lithium aluminum hydride or sodium borohydride, often converting sulfonyl groups to sulfoxides or sulfides.

  • Substitution: : N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine can participate in nucleophilic and electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, aryl halides, with appropriate catalysts.

Major Products Formed

The products of these reactions depend on the specific reagents and conditions used but typically include a range of sulfoxides, sulfides, and other substituted derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in organic transformations.

  • Material Science: : Incorporation into polymers to alter physical properties.

Biology

  • Biological Activity: : Investigation into its effects on various biological pathways and potential as a therapeutic agent.

Medicine

  • Drug Development: : Potential as a lead compound in the development of new pharmaceuticals due to its unique structure and reactivity.

Industry

  • Specialty Chemicals: : Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The exact mechanism of action would depend on the specific application, but generally involves:

  • Molecular Targets: : Interaction with specific enzymes, receptors, or other proteins.

  • Pathways Involved: : May modulate signaling pathways, biochemical reactions, or physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Triazoloquinazolines: : Other compounds within the same class.

  • Sulfonyl Derivatives: : Compounds with similar sulfonyl groups.

Uniqueness

  • Structural Complexity: : The presence of multiple functional groups and a unique arrangement of atoms.

  • Reactivity Profile: : Distinct reactivity due to its specific functional groups.

Remember, always keep learning and exploring the endless intricacies of chemistry!

Properties

IUPAC Name

N-(1-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16-14-17(2)23(18(3)15-16)34(32,33)26-25-28-24(27-19(4)20-10-6-5-7-11-20)21-12-8-9-13-22(21)31(25)30-29-26/h5-15,19H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRZQWPJLQUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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